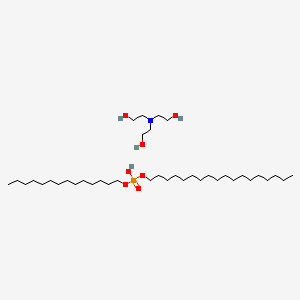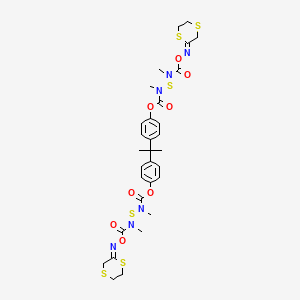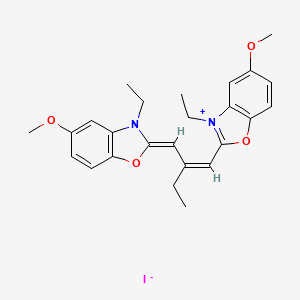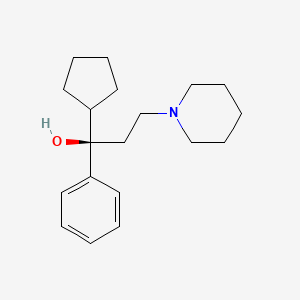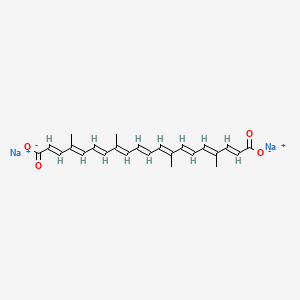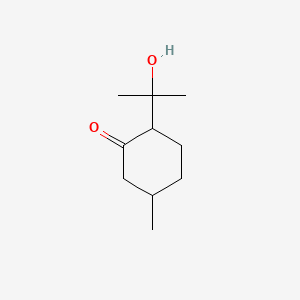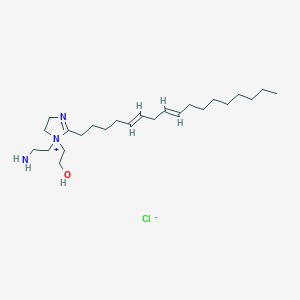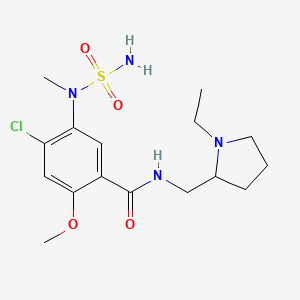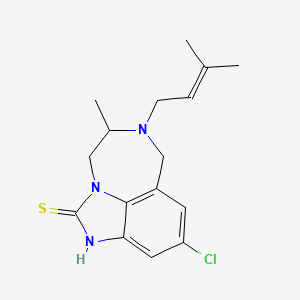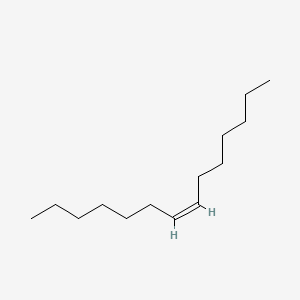
cis-7-Tetradecene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-7-Tetradecene: is an organic compound with the molecular formula C14H28 . It is a type of long-chain hydrocarbon with a double bond located at the seventh carbon atom in the cis configuration. This compound is part of the alkene family and is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-7-Tetradecene typically involves the use of alkenes and alkanes as starting materials. One common method is the hydrogenation of 1-tetradecene under specific conditions to achieve the desired cis configuration . The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas at elevated temperatures and pressures.
Industrial Production Methods: In industrial settings, this compound is produced through catalytic hydrogenation processes. These processes are optimized for large-scale production, ensuring high yields and purity of the compound. The use of advanced catalytic systems and controlled reaction environments is crucial for achieving the desired product specifications .
Chemical Reactions Analysis
Types of Reactions: cis-7-Tetradecene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: This reaction involves the addition of hydrogen to the compound, typically resulting in the formation of alkanes.
Substitution: This reaction involves the replacement of one functional group with another, often using halogens or other reactive species.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4) under mild conditions.
Reduction: Common reagents include hydrogen gas (H2) and catalysts such as palladium on carbon (Pd/C) or platinum (Pt).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and Lewis acids (e.g., aluminum chloride, AlCl3).
Major Products Formed:
Oxidation: Alcohols, aldehydes, carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated alkenes.
Scientific Research Applications
cis-7-Tetradecene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: It is studied for its role in biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of lubricants, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of cis-7-Tetradecene involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, influencing various biochemical processes. The double bond in the cis configuration plays a crucial role in its reactivity and interactions with other molecules .
Comparison with Similar Compounds
trans-7-Tetradecene: Similar structure but with the double bond in the trans configuration.
1-Tetradecene: Double bond located at the first carbon atom.
cis-9-Tetradecene: Double bond located at the ninth carbon atom in the cis configuration.
Uniqueness: cis-7-Tetradecene is unique due to its specific double bond position and configuration, which influence its chemical reactivity and interactions. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
41446-60-0 |
|---|---|
Molecular Formula |
C14H28 |
Molecular Weight |
196.37 g/mol |
IUPAC Name |
(Z)-tetradec-7-ene |
InChI |
InChI=1S/C14H28/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h13-14H,3-12H2,1-2H3/b14-13- |
InChI Key |
UBDIXSAEHLOROW-YPKPFQOOSA-N |
Isomeric SMILES |
CCCCCC/C=C\CCCCCC |
Canonical SMILES |
CCCCCCC=CCCCCCC |
physical_description |
Clear colorless liquid; [Sigma-Aldrich MSDS] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


